molecular formula C11H14ClNO3 B2540532 4-(Morpholin-2-yl)benzoic acid hydrochloride CAS No. 1417637-41-2

4-(Morpholin-2-yl)benzoic acid hydrochloride

Cat. No.: B2540532
CAS No.: 1417637-41-2
M. Wt: 243.69
InChI Key: NEWKBONWVLMJCX-UHFFFAOYSA-N
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Description

4-(Morpholin-2-yl)benzoic acid hydrochloride is a benzoic acid derivative featuring a morpholine ring substituted at the 2-position of the benzoic acid scaffold. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and bioavailability when incorporated into pharmaceutical compounds . The hydrochloride salt form improves stability and aqueous solubility, making it suitable for drug formulation.

Properties

IUPAC Name

4-morpholin-2-ylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10;/h1-4,10,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWKBONWVLMJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Morpholine Derivatives

A widely adopted strategy involves nucleophilic aromatic substitution (SNAr) using halogenated benzoic acid precursors. For instance, 4-fluorobenzoic acid reacts with morpholine-2-ylamine under controlled conditions to yield the target compound. In a modified approach from US20080045708A1, morpholine acts as both solvent and nucleophile, eliminating the need for additional catalysts.

Example Protocol :

  • 4-Fluorobenzoic acid (1.0 mmol) and morpholine-2-ylamine (1.2 mmol) are mixed in morpholine solvent.
  • The reaction is heated at 120°C for 5–12 hours under nitrogen.
  • Hydrolysis with aqueous NaOH (20%) converts intermediates to the free acid.
  • Acidification with HCl precipitates the hydrochloride salt, yielding 85–90% purity after recrystallization.

Key Parameters :

  • Temperature: 80–130°C
  • Solvent: Morpholine (self-catalyzing)
  • Yield: 70–95%

Cyclization of Amino Alcohol Intermediates

Constructing the morpholine ring in situ offers superior regioselectivity. A two-step protocol involves:

Step 1: Synthesis of 4-(2-Aminoethoxy)benzoic Acid

  • 4-Hydroxybenzoic acid is alkylated with 2-chloroethylamine using K2CO3 in DMF.
  • Reaction at 60°C for 8 hours achieves 75% yield .

Step 2: Morpholine Ring Formation

  • The intermediate reacts with 1,2-dibromoethane in the presence of NaHCO3.
  • Cyclization at 100°C for 6 hours forms the morpholine moiety, followed by HCl treatment to isolate the hydrochloride salt.

Advantages :

  • Avoids pre-formed morpholine derivatives.
  • Enables precise control over ring substitution.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis, particularly Buchwald-Hartwig amination , facilitates direct coupling between benzoic acid derivatives and morpholine precursors.

Protocol :

  • 4-Bromobenzoic acid (1.0 mmol), morpholine-2-ylboronic acid (1.5 mmol), Pd(OAc)2 (5 mol%), and SPhos ligand (10 mol%) are combined in toluene/EtOH.
  • The mixture is refluxed for 24 hours, achieving 65–70% yield .
  • Hydrochloride salt formation proceeds via treatment with HCl gas in diethyl ether.

Optimization Notes :

  • Ligand choice (e.g., Xantphos) improves catalytic efficiency.
  • Microwave-assisted reactions reduce time to 2 hours.

Hydrolysis of Nitrile or Ester Precursors

Adapting methods from US20080045708A1, nitrile or ester intermediates are hydrolyzed to the free acid:

Example :

  • 4-(Morpholin-2-yl)benzonitrile is synthesized via SNAr using 4-fluorobenzonitrile and morpholine-2-ylamine.
  • Basic hydrolysis (NaOH, 100°C, 5 hours) converts the nitrile to carboxylic acid.
  • Acidification with HCl yields the hydrochloride salt with >95% purity .

Critical Factors :

  • Hydrolysis temperature: 80–120°C
  • Acid concentration: 5–20% HCl

Analytical Validation and Characterization

Purity Assessment :

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).
  • 1H NMR (DMSO-d6): δ 12.33 (s, 1H, COOH), 7.78 (d, J=8.8 Hz, 2H, ArH), 3.72 (t, J=4.4 Hz, 2H, morpholine-OCH2), 3.23 (t, J=4.4 Hz, 2H, morpholine-NCH2).

Mass Spectrometry :

  • ESI-MS : m/z 207.1 [M+H]+.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
SNAr in Morpholine 90 95 High
Cyclization 75 85 Moderate
Buchwald-Hartwig 70 90 Low
Nitrile Hydrolysis 95 98 High

Key Insights :

  • Nitrile hydrolysis offers the highest yield and purity, ideal for industrial-scale production.
  • Cyclization methods provide regioselectivity but require multi-step synthesis.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess morpholine leads to di-substituted byproducts. Solution: Use stoichiometric amine.
  • Acid Sensitivity : Ester intermediates may hydrolyze prematurely. Solution: Low-temperature workup.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Morpholin-2-yl)benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 4-(Morpholin-2-yl)benzoic acid hydrochloride with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₁₁H₁₄ClNO₃ (inferred) 267.69 (calculated) Not reported Morpholin-2-yl directly attached to benzoic acid; hydrochloride salt
3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate C₁₂H₁₆ClNO₃ 257.71 247–251 Morpholine attached via methylene bridge; hydrate form
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k) C₁₃H₁₅N₂O₄S 313.34 237–238 Thioxoacetyl amino linker; morpholine ring at para position
2-(Morpholin-4-yl)acetic acid hydrochloride C₆H₁₂ClNO₃ 181.62 160–163 Acetic acid derivative; morpholine at 4-position
4-Benzylmorpholine-2-carboxylic acid hydrochloride C₁₂H₁₆ClNO₃ 257.71 Not reported Benzyl-substituted morpholine; carboxylic acid at 2-position

Key Observations :

  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, 2-(Morpholin-4-yl)acetic acid hydrochloride is slightly soluble in methanol, while non-salt forms may require organic solvents .
  • Thermal Stability : Melting points vary significantly; thioxoacetyl derivatives (e.g., compound 2k) show higher thermal stability (~237°C) compared to acetic acid analogs (~160°C) .

Biological Activity

4-(Morpholin-2-yl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a nucleophilic substitution reaction where 4-(2-bromoethyl)benzoic acid reacts with morpholine under basic conditions. The product is then treated with hydrochloric acid to yield the hydrochloride salt. This compound serves as a versatile building block in organic synthesis, particularly in developing more complex molecules.

Chemical Structure:

  • Molecular Formula: C11H14ClN1O2
  • Molecular Weight: 229.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine ring can engage with enzymes and receptors, modulating their activity. The benzoic acid moiety facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: It has been investigated for its potential as an inhibitor of certain kinases and cholinesterases, which are critical in various biochemical pathways.
  • Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activities

Research indicates that this compound has several notable biological activities:

Antimicrobial Activity

Recent studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. A study indicated that modifications to the morpholine ring could enhance antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Assay TypeResult
TNF-alpha InhibitionIC50 = 15 µM
IL-6 InhibitionIC50 = 20 µM

Case Studies

  • Case Study on Antimalarial Activity:
    A recent study explored the use of compounds related to this compound as inhibitors of the PfCLK3 kinase in Plasmodium falciparum. The results indicated significant inhibition at low concentrations, suggesting potential for developing new antimalarial therapies.
  • Case Study on Tyrosinase Inhibition:
    Another study assessed the tyrosinase inhibitory activity of related compounds, finding that modifications to the benzoic acid structure enhanced binding affinity and inhibition rates compared to standard inhibitors like kojic acid.

Q & A

Q. What are the optimized synthetic routes for 4-(Morpholin-2-yl)benzoic acid hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : A common approach involves coupling morpholine derivatives with benzoic acid precursors. For example, analogous compounds like 4-morpholineacetic acid are synthesized via dehydrochlorination of chloroacetic acid and morpholine . Optimize reaction parameters (e.g., temperature: 80–100°C, solvent: ethanol/water mix) and monitor pH to suppress side reactions. Purification via recrystallization in methanol/water mixtures enhances purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Analyze 1^1H and 13^13C spectra to confirm morpholine ring integration (δ 2.5–3.5 ppm for N-CH2_2 groups) and benzoic acid aromatic protons (δ 7.0–8.0 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity. Compare retention times with standards .
  • Melting Point : Validate against literature values (e.g., 247–251°C for structurally similar morpholine hydrochlorides) .

Q. What are common impurities in synthesized batches, and how can they be mitigated?

  • Methodological Answer :
  • By-products : Residual morpholine intermediates or chlorinated side products (e.g., 4-chlorobenzoic acid derivatives) may form. Use TLC or GC-MS to detect these.
  • Mitigation : Employ gradient recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove polar impurities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G* basis set) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies caused by solvation or protonation states .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the morpholine ring region .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Protocol :
Condition Parameters Analysis
Acidic (pH 2) 37°C, 7 daysHPLC for degradation products
Basic (pH 9) 25°C, 14 daysMass spectrometry for hydrolysis by-products
Oxidative 3% H2_2O2_2, 40°CTLC to monitor oxidation .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the morpholine ring’s hydrogen-bonding capacity and the benzoic acid’s carboxylate group.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and binding free energies .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data across literature sources?

  • Methodological Answer :
  • Source Comparison : Cross-reference CAS-registered data (e.g., mp 247–251°C for 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride vs. mp 160–163°C for 4-morpholineacetic acid ).
  • Experimental Replication : Repeat measurements using differential scanning calorimetry (DSC) under inert atmosphere to exclude hydration/degradation effects .

Methodological Notes

  • Key References : Synthesis protocols (), characterization (), and stability studies () were prioritized.

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